molecular formula C9H11NO5S B196066 Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester CAS No. 64704-12-7

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester

Cat. No.: B196066
CAS No.: 64704-12-7
M. Wt: 245.25 g/mol
InChI Key: QJLJNGISHZEJKJ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester is an organic compound with the molecular formula C9H11NO5S. It is a yellow crystalline solid, soluble in water and ethanol, but insoluble in ether and benzene. This compound is commonly used as a reagent in organic synthesis reactions, particularly for introducing a nitro group into molecules.

Preparation Methods

The synthesis of Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester involves the esterification of 3-nitrobenzenesulfonic acid with 1-methylethanol. The reaction is carried out by dissolving 3-nitrobenzenesulfonic acid in sulfuric acid and heating the mixture to 80°C. 1-Methylethanol is then slowly added to the mixture, and the heating continues for 2 hours. After cooling, the mixture is poured into a separatory funnel and extracted with dichloromethane. The organic layer is washed with sodium sulfate and magnesium sulfate, dried with anhydrous magnesium sulfate, and filtered. The solvent is evaporated under reduced pressure to obtain the compound.

Chemical Reactions Analysis

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester undergoes various types of reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and acid.

    Nitration: The nitro group can be further nitrated to introduce additional nitro groups into the molecule.

Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and hydrogen gas. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to introduce nitro groups into molecules, which can be further modified to form complex molecules.

    Biology: Used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Employed in the development of drugs due to its ability to introduce functional groups into drug molecules.

    Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester involves the introduction of a nitro group into target molecules. The nitro group is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the target molecule being synthesized.

Comparison with Similar Compounds

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester can be compared with other similar compounds, such as:

    Benzenesulfonic acid methyl ester: Similar in structure but with a methyl group instead of a 1-methylethyl group.

    Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester: Similar in structure but with a methyl group at the 4-position of the benzene ring.

    Benzenesulfonic acid, 3-nitro-, 4-(1-methylethyl)phenyl ester: Similar in structure but with a 1-methylethyl group at the 4-position of the benzene ring.

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.

Properties

IUPAC Name

propan-2-yl 3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-7(2)15-16(13,14)9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLJNGISHZEJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215039
Record name Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64704-12-7
Record name Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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